molecular formula C9H6N2O5 B8273967 2-Oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)aceticacid

2-Oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)aceticacid

Cat. No.: B8273967
M. Wt: 222.15 g/mol
InChI Key: LTEBEEWHIXFDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)aceticacid is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)aceticacid typically involves the reaction of 2-aminophenol with oxalic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the benzoxazole ring. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)aceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoxazole derivatives.

Scientific Research Applications

2-Oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)aceticacid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)aceticacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-methyl-2-oxo-2,3-dihydro-benzoxazol-6-yl)-urea: A similar benzoxazole derivative with different functional groups.

    2-[4-(4-fluoro-benzyl)-piperidine-1-yl]-2-oxo-N-(2-oxo-2,3-dihydro-benzoxazol-6-yl)-acetamide: Another benzoxazole compound with distinct structural features.

Uniqueness

2-Oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)aceticacid is unique due to its specific oxalamic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

IUPAC Name

2-oxo-2-[(2-oxo-3H-1,3-benzoxazol-6-yl)amino]acetic acid

InChI

InChI=1S/C9H6N2O5/c12-7(8(13)14)10-4-1-2-5-6(3-4)16-9(15)11-5/h1-3H,(H,10,12)(H,11,15)(H,13,14)

InChI Key

LTEBEEWHIXFDHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C(=O)O)OC(=O)N2

Origin of Product

United States

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